N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between a primary amine and a carbonyl compound. The reaction is often catalyzed by acids and can be carried out under reflux conditions in ethanol or other suitable solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or hydrazides.
Scientific Research Applications
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions in different oxidation states.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with specific proteins and enzymes . Molecular docking studies have identified key residues that interact with the compound, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]benzohydrazide: This compound shares a similar structure but has a benzene ring instead of a pyridine ring.
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]adamantane-1-carbohydrazide: This compound has an adamantane moiety, making it structurally distinct.
Uniqueness
N’-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H11N5O |
---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N5O/c15-12-9-5-1-2-6-10(9)13(17-12)18-19-14(20)11-7-3-4-8-16-11/h1-8,17H,15H2 |
InChI Key |
YAJNLWYSZPFVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.